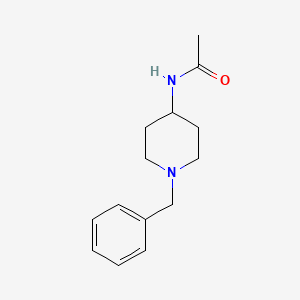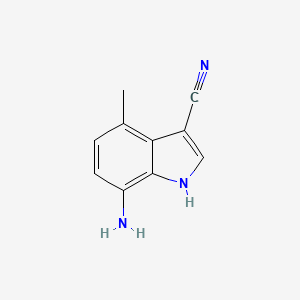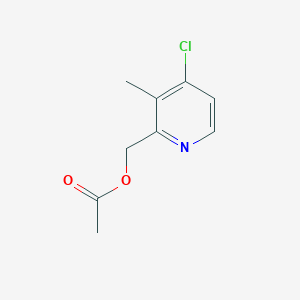
Ethyl 4-(2-aminoethoxy)benzoate
Übersicht
Beschreibung
Ethyl 4-(2-aminoethoxy)benzoate is a chemical compound that contains a total of 30 bonds: 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aliphatic primary amine, and 1 aromatic ether . It also contains a total of 30 atoms: 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Synthesis Analysis
Ethyl 4-(2-aminoethoxy)benzoate has been synthesized in various studies. For instance, a study reported the synthesis of a number of ethyl 4-(2-benzylalkyloxy)benzoates, which were evaluated for their activity to induce precocious metamorphosis in larvae of the silkworm, Bombyx mori . Another study reported the synthesis of a novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), by the coupling reaction .Molecular Structure Analysis
The molecular structure of Ethyl 4-(2-aminoethoxy)benzoate includes 1 six-membered ring, 1 aromatic ester, 1 aliphatic primary amine, and 1 aromatic ether . It also contains 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, and 1 double bond .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Biological Applications
Ethyl 4-(2-aminoethoxy)benzoate is a compound of interest in the field of medicinal chemistry due to its potential in the synthesis of bioactive molecules. It serves as a precursor in the synthesis of a wide range of compounds with significant pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its versatility as a synthetic substrate makes it invaluable in the preparation of medical products, offering a rich field for research in synthetic methodologies and pharmaceutical applications. The importance of ethyl 4-(2-aminoethoxy)benzoate in organic synthesis highlights its role in the discovery of new bioactive molecules, with its use as a precursor enabling the exploration of novel pharmacological agents (Farooq & Ngaini, 2019).
Role in Drug Development and Disease Treatment
The discovery and investigation of compounds related to ethyl 4-(2-aminoethoxy)benzoate over the last 15 years have demonstrated their efficacy as antineoplastic agents. These compounds exhibit cytotoxic properties, often surpassing contemporary anticancer drugs in potency. Two key features of these molecules are their selective toxicity towards tumors and their ability to modulate multi-drug resistance. They act through various mechanisms, including apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and impacting mitochondrial functions. Additionally, they show promise in antimalarial and antimycobacterial properties. Early toxicity studies indicate their tolerability in mice, making them strong candidates for further evaluation as antineoplastic drugs. This reflects the compound's potential in the development of new therapeutic agents for cancer treatment (Hossain et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 4-(2-aminoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMQSCQEUUXRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557156 | |
| Record name | Ethyl 4-(2-aminoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-aminoethoxy)benzoate | |
CAS RN |
119932-34-2 | |
| Record name | Ethyl 4-(2-aminoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















